Sodium pivalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

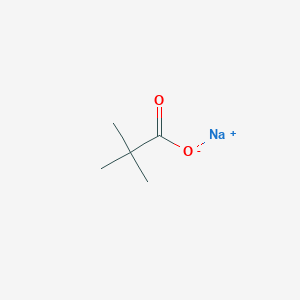

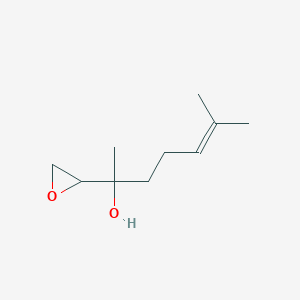

Sodium pivalate, with the chemical formula C5H9NaO2, is a compound used in various chemical synthesis processes and as a reagent in organic chemistry. It is the sodium salt of pivalic acid, characterized by its carboxylate functional group attached to a methyl-branched carbon chain . This compound is commonly employed in the production of pharmaceuticals, agrochemicals, and specialty chemicals due to its stability and compatibility with a wide range of reaction conditions .

Wirkmechanismus

- MRs are steroid receptors secreted by the adrenal cortex, essential for regulating various metabolic processes, including electrolyte balance .

- The binding results in genetic transcription of cellular DNA to messenger RNA, leading to downstream effects .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemische Analyse

Biochemical Properties

Sodium pivalate interacts with various biomolecules in the body. One of the key interactions is with carnitine, a molecule that plays a crucial role in energy metabolism . This compound can decrease tissue carnitine concentration, potentially leading to impaired energy metabolism .

Cellular Effects

The effects of this compound on cells are primarily related to energy metabolism. By decreasing carnitine concentration, this compound can affect the function of mitochondria, the powerhouses of the cell . This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as carnitine acetyltransferase (CrAT) and carnitine palmitoyltransferase I (CPT I), potentially leading to changes in energy metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For example, a study found that short-term administration of this compound led to a significant decrease in mitochondrial respiration on pyruvate/malate . Despite these changes in energy metabolism, no depression in cardiac function was observed during ischemia–reperfusion injury .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. In one study, Wistar rats received this compound (40 mM) in their drinking water for 14 days . The study found that this dosage of this compound decreased carnitine concentration in the myocardium by 37% .

Metabolic Pathways

This compound is involved in the metabolism of carnitine. It can lead to the formation of pivaloylcarnitine, which is excreted in the urine, leading to a decrease in the concentration of free carnitine in the body . This can affect the activity of carnitine-dependent enzymes, such as CrAT and CPT I, potentially leading to changes in metabolic flux or metabolite levels .

Subcellular Localization

Given its effects on mitochondrial function, it is likely that it may be localized to the mitochondria, where it can influence energy metabolism .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium pivalate can be synthesized through the reaction of pivalic acid with sodium hydroxide. The reaction proceeds as follows:

(CH3)3CCO2H+NaOH→(CH3)3CCO2Na+H2O

This reaction typically occurs in an aqueous medium at room temperature .

Industrial Production Methods: On an industrial scale, this compound is produced by the neutralization of pivalic acid with sodium hydroxide. The process involves the careful control of reaction conditions to ensure high purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium pivalate undergoes various chemical reactions, including:

Substitution Reactions: this compound can react with alkyl halides to form esters.

Oxidation Reactions: It can be oxidized to form pivalic acid.

Reduction Reactions: this compound can be reduced to form pivalaldehyde.

Common Reagents and Conditions:

Substitution Reactions: Typically involve alkyl halides and are carried out in the presence of a base.

Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed:

Esters: Formed from substitution reactions.

Pivalic Acid: Formed from oxidation reactions.

Pivalaldehyde: Formed from reduction reactions.

Wissenschaftliche Forschungsanwendungen

Sodium pivalate has a wide range of applications in scientific research:

Vergleich Mit ähnlichen Verbindungen

- Sodium acetate

- Sodium propionate

- Sodium butyrate

Comparison: Sodium pivalate is unique due to its branched methyl groups, which confer greater steric hindrance and stability compared to linear carboxylates like sodium acetate and sodium propionate . This increased stability makes this compound particularly useful in reactions requiring harsh conditions or prolonged reaction times .

Eigenschaften

CAS-Nummer |

1184-88-9 |

|---|---|

Molekularformel |

C5H10NaO2 |

Molekulargewicht |

125.12 g/mol |

IUPAC-Name |

sodium;2,2-dimethylpropanoate |

InChI |

InChI=1S/C5H10O2.Na/c1-5(2,3)4(6)7;/h1-3H3,(H,6,7); |

InChI-Schlüssel |

GYDBFRBGTUUSBC-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Isomerische SMILES |

CC(C)(C)C(=O)[O-].[Na+] |

Kanonische SMILES |

CC(C)(C)C(=O)O.[Na] |

Key on ui other cas no. |

1184-88-9 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

75-98-9 (Parent) |

Synonyme |

2,2-dimethylpropionic acid pivalic acid pivalic acid, sodium salt |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzo[f][1]benzothieno[3,2-b]quinoline](/img/structure/B73760.png)

![Benzo[h][1]benzothieno[3,2-b]quinoline](/img/structure/B73782.png)